
(2-Ethoxypyrimidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxypyrimidin-5-yl)methanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.1665 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxypyrimidin-5-yl)methanol typically involves the reaction of pyrimidine derivatives with ethyl alcohol under controlled conditions. One common method involves the use of sodium hydride as a base in N,N-dimethylformamide (DMF) at temperatures ranging from 0 to 20°C . The reaction proceeds through the formation of an intermediate, which is then treated with ethyl alcohol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethoxypyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols or amines.
Applications De Recherche Scientifique
(2-Ethoxypyrimidin-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Ethoxypyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methoxypyrimidin-5-yl)methanol
- (2-Chloropyrimidin-5-yl)methanol
- (2-Hydroxypyrimidin-5-yl)methanol
Uniqueness
(2-Ethoxypyrimidin-5-yl)methanol is unique due to its ethoxy group, which imparts distinct chemical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
(2-ethoxypyrimidin-5-yl)methanol |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7-8-3-6(5-10)4-9-7/h3-4,10H,2,5H2,1H3 |
Clé InChI |
BRLZXGKASCMTJH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=C(C=N1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11792682.png)
![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11792690.png)
![4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792695.png)

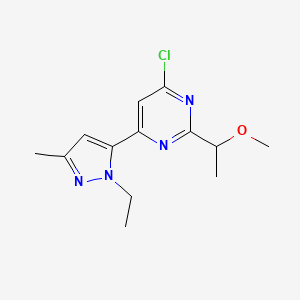
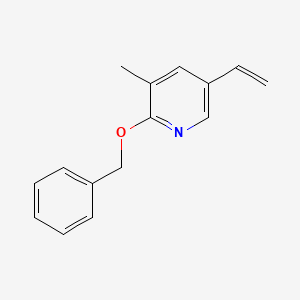
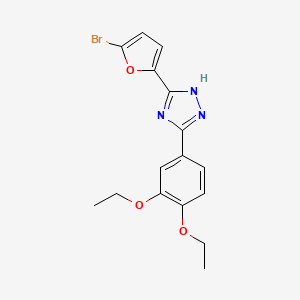

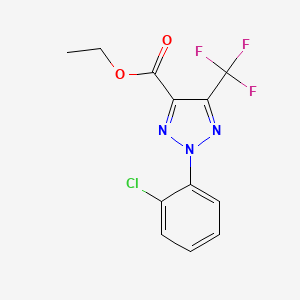
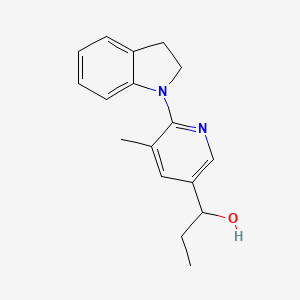
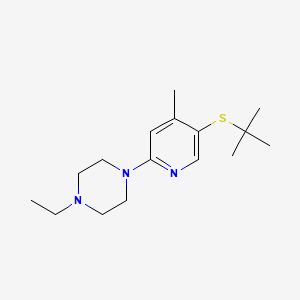

![2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11792740.png)
![2-(1-Amino-3-methylbutyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11792762.png)
